Cas no 22567-36-8 (2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-)

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- structure
22567-36-8 structure
商品名:2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-
CAS番号:22567-36-8
MF:C15H26O2
メガワット:238.36574
MDL:MFCD10567365
CID:261528
PubChem ID:329747109

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-
    • (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol
    • BISABOLOL OXIDE A
    • Bisabolol oxide A primary pharmaceutical reference standard
    • Bisabololoxid A
    • Bisabololoxide A
    • CS-0140163
    • (3S-(3.alpha.,6.alpha.(R*)))-Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol
    • (3S-(3alpha,6alpha(R*)))-Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol
    • (-)-.alpha.-Bisabolol oxide A
    • HY-N8117
    • FS-7249
    • 2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-,(3S,6S)-
    • AKOS040760302
    • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-
    • E88846
    • .alpha.-Bisabolol oxide
    • BISABOLOL OXIDE A (CONSTITUENT OF CHAMOMILE)
    • .alpha.-Bisabolol oxide A
    • Bisaboloxide A
    • DTXSID20891412
    • WJHRAVIQWFQMKF-IPYPFGDCSA-N
    • 16AE65F94Y
    • 2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-tetrahydro-2H-pyran-3-ol
    • Bisabolol oxide I
    • (3S,6S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)tetrahydro-2H-pyran-3-ol
    • 22567-36-8
    • 2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol-, (-)-
    • EINECS 245-086-2
    • CHEBI:80719
    • UNII-16AE65F94Y
    • BISABOLOL OXIDE A (CONSTITUENT OF CHAMOMILE) [DSC]
    • BSBO cpd
    • 2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol
    • (-)-alpha-Bisabolol oxide A
    • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, (3S-(3alpha,6alpha(R*)))-
    • Q27149760
    • (3S, 6S)-2, 2, 6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol
    • Bisabolol oxide A, primary pharmaceutical reference standard
    • Bisabolol oxide A, analytical standard
    • 2H-PYRAN-3-OL, TETRAHYDRO-2,2,6-TRIMETHYL-6-((1S)-4-METHYL-3-CYCLOHEXEN-1-YL)-, (3S,6S)-
    • Bisbololoxide A
    • NS00094663
    • ?-Bisabolol oxide
    • alpha-Bisabolol oxide A
    • alpha-Bisabolol oxide
    • DA-61711
    • MDL: MFCD10567365
    • インチ: InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1
    • InChIKey: WJHRAVIQWFQMKF-IPYPFGDCSA-N
    • ほほえんだ: CC1CC[C@H]([C@@]2(CC[C@H](O)C(C)(C)O2)C)CC=1

計算された属性

  • せいみつぶんしりょう: 238.19300
  • どういたいしつりょう: 238.193
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 0.982±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 327.7±42.0 ºC (760 Torr),
  • フラッシュポイント: 125.9±22.1 ºC,
  • 屈折率: 1.49
  • ようかいど: 微溶性(1 g/l)(25ºC)、
  • PSA: 29.46000
  • LogP: 3.44140

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- セキュリティ情報

  • 記号: GHS09
  • 危害声明: H411
  • 警告文: P273
  • 危険物輸送番号:UN3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 51/53
  • セキュリティの説明: S61
  • 危険物標識: N
  • リスク用語:R51/53
  • ちょぞうじょうけん:−20°C

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1446-5 mg
Bisabolol oxide A
22567-36-8 98%
5mg
¥ 2,814 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-227408-10mg
Bisabolol oxide A,
22567-36-8
10mg
¥1279.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45610-25mg
2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-
22567-36-8 HPLC98%
25mg
¥4420.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89168-10MG
2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-
22567-36-8
10mg
¥3593.22 2024-12-26
SHENG KE LU SI SHENG WU JI SHU
sc-227408-10 mg
Bisabolol oxide A, (Out of Stock: Availability 7/14/23)
22567-36-8
10mg
¥1,279.00 2023-07-10
PhytoLab
89168-1000mg
Bisabolol oxide A
22567-36-8 ≥ 90.0 %
1000mg
€11400 2023-10-25
PhytoLab
89168-50mg
Bisabolol oxide A
22567-36-8 ≥ 90.0 %
50mg
€684 2023-10-25
PhytoLab
89168-500mg
Bisabolol oxide A
22567-36-8 ≥ 90.0 %
500mg
€6080 2023-10-25
TargetMol Chemicals
TN1446-2mg
Bisabolol oxide A
22567-36-8
2mg
¥ 1450 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1446-5 mg
Bisabolol oxide A
22567-36-8
5mg
¥2814.00 2022-04-26

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- 関連文献

2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-に関する追加情報

Compound CAS No 22567-36-8: 2H-Pyran-3-ol, Tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-

Introduction: The compound CAS No 22567-36-8, also known as 2H-Pyran-3-ol, Tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)- is a complex organic molecule with a unique structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields such as pharmaceuticals, materials science, and fragrance industries. The following sections will delve into the structural properties, synthesis methods, applications, and recent research findings related to this compound.

Chemical Structure and Properties: The molecule features a tetrahydropyran ring system with hydroxyl and methyl substituents. The stereochemistry at positions 3 and 6 is crucial for its biological activity and chemical reactivity. Recent studies have highlighted the importance of the (3S,6S) configuration in determining the compound's stability and interaction with biological systems. The presence of a cyclohexene ring further enhances the molecule's versatility in different chemical environments.

Synthesis Methods: Several synthetic routes have been developed to synthesize this compound efficiently. One prominent method involves the use of asymmetric catalysis to achieve the desired stereochemistry at key positions. Recent advancements in catalytic asymmetric hydrogenation have significantly improved the yield and enantiomeric excess of the product. Additionally, researchers have explored green chemistry approaches to minimize environmental impact during synthesis.

Applications in Pharmaceuticals: This compound has shown promise as a lead molecule in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders. Its ability to modulate specific cellular pathways makes it a valuable tool in medicinal chemistry. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression.

Applications in Materials Science: Beyond pharmaceuticals, this compound has found applications in materials science due to its unique optical and electronic properties. It has been used as a building block for constructing advanced materials such as polymers and nanoparticles with tailored functionalities.

Applications in Fragrance Industry: The compound's pleasant odor profile has made it a popular ingredient in perfumery products. Its ability to retain fragrance over extended periods makes it ideal for use in cosmetics and personal care products.

Recent Research Findings: In recent years, researchers have focused on understanding the compound's interaction with biological systems at a molecular level. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into its binding modes with target proteins.

Safety and Environmental Impact: As with any chemical compound, understanding its safety profile is essential for its responsible use. Studies on its toxicity profile indicate that it poses minimal risk under normal handling conditions when proper safety protocols are followed.

Future Directions: Looking ahead, there is significant potential for further exploration of this compound's properties and applications across multiple disciplines. Ongoing research aims to uncover new synthetic pathways that enhance efficiency while reducing costs.

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